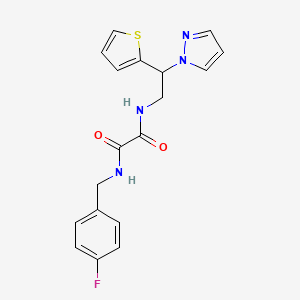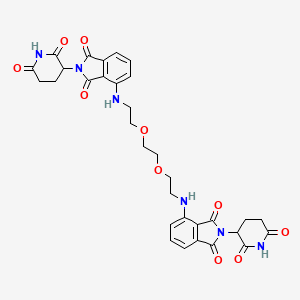
Homo-PROTAC cereblon degrader 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Homo-PROTAC Cereblon Degrader 1 is a highly potent and efficient degrader of the protein cereblon. This compound is designed to selectively degrade cereblon with minimal effects on other proteins such as IKZF1 and IKZF3 . It is used primarily in research settings to study the biological processes involving cereblon and its associated pathways.
Wissenschaftliche Forschungsanwendungen
Homo-PROTAC Cereblon Degrader 1 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the degradation of cereblon and its effects on cellular processes.
Biology: Helps in understanding the role of cereblon in various biological pathways and its interactions with other proteins.
Medicine: Investigated for its potential therapeutic applications in diseases where cereblon plays a critical role, such as multiple myeloma.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting cereblon.
Wirkmechanismus
Homo-PROTAC Cereblon Degrader 1 functions by recruiting cereblon to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome . This process effectively reduces the levels of cereblon in the cell, allowing researchers to study the downstream effects of cereblon depletion. The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by cereblon .
Similar Compounds:
ZXH-4-130: Another potent cereblon degrader with high selectivity.
ZXH-4-137: Similar to ZXH-4-130, but with different linker chemistry.
CM11: A VHL-targeting homo-PROTAC used for comparison in studies.
Uniqueness: this compound is unique due to its high potency and selectivity for cereblon, with minimal off-target effects on other proteins such as IKZF1 and IKZF3 . This makes it an invaluable tool for studying cereblon-dependent processes and developing targeted therapies.
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Homo-PROTAC Cereblon Degrader 1 plays a significant role in biochemical reactions. It interacts with the Cereblon protein, leading to its degradation . The nature of these interactions is highly specific and efficient .
Cellular Effects
This compound has various effects on different types of cells. It influences cell function by degrading the Cereblon protein . This degradation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with the Cereblon protein . This binding leads to the ubiquitination and proteasomal degradation of Cereblon , thereby influencing gene expression .
Temporal Effects in Laboratory Settings
Over time, this compound continues to degrade the Cereblon protein . Information on the product’s stability, degradation, and long-term effects on cellular function is currently limited.
Metabolic Pathways
This compound is involved in the metabolic pathway that leads to the degradation of the Cereblon protein . The specific enzymes or cofactors it interacts with are not mentioned in the available literature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Homo-PROTAC Cereblon Degrader 1 involves multiple steps, including the formation of a linker that connects two ligands: one that binds to cereblon and another that recruits an E3 ubiquitin ligase . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound is not widely documented, as it is primarily used for research purposes. the synthesis can be scaled up using standard organic synthesis techniques, ensuring high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: Homo-PROTAC Cereblon Degrader 1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups .
Eigenschaften
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethylamino]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N6O10/c39-23-9-7-21(27(41)35-23)37-29(43)17-3-1-5-19(25(17)31(37)45)33-11-13-47-15-16-48-14-12-34-20-6-2-4-18-26(20)32(46)38(30(18)44)22-8-10-24(40)36-28(22)42/h1-6,21-22,33-34H,7-16H2,(H,35,39,41)(H,36,40,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIPFLHBDVDLDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N6O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
660.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

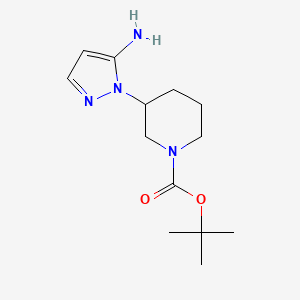
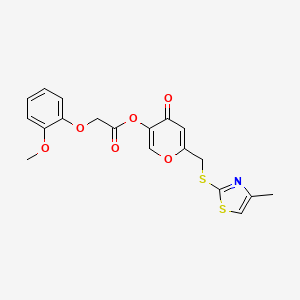
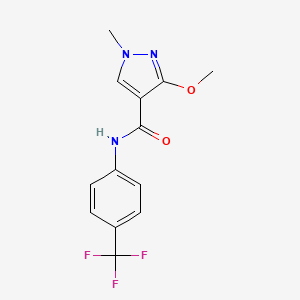
![2-{[7-(3-Methoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2796550.png)
![6-chloro-1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B2796551.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-oxo-2,3-dihydroquinoline-7-carboxylic acid](/img/structure/B2796552.png)
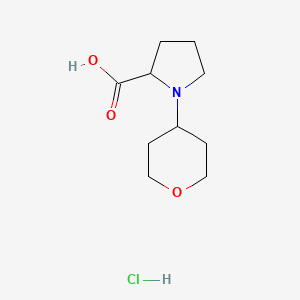
![Methyl 2-({[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2796554.png)

![3,4-difluoro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2796558.png)
![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2796559.png)
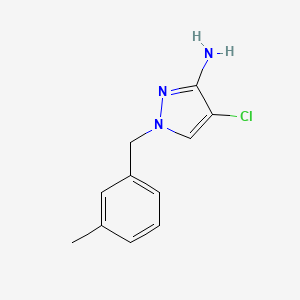
![2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2796563.png)
